Ethyl 7-Hydroxyquinoline-3-carboxylate is a synthetic derivative of 7-hydroxyquinoline, a naturally occurring compound with a broad spectrum of biological activities []. It belongs to the quinoline family, a group of heterocyclic aromatic organic compounds characterized by a double-ring structure consisting of a benzene ring fused to a pyridine ring.
Ethyl 7-Hydroxyquinoline-6-carboxylate is an organic compound belonging to the quinoline family, characterized by a hydroxyl group at the 7-position and a carboxylate group at the 6-position of the quinoline ring. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development, particularly as an intermediate in synthesizing various bioactive compounds.
The compound is typically synthesized in laboratory settings and can be derived from various precursors through established synthetic routes. Its relevance in medicinal chemistry has been highlighted in multiple studies, indicating its role in developing antibacterial and anticancer agents.
Ethyl 7-Hydroxyquinoline-6-carboxylate is classified as a heterocyclic aromatic compound. Its structure features a bicyclic system containing nitrogen, which contributes to its biological activity. The compound falls under the category of carboxylic acid derivatives due to the presence of the carboxylate functional group.
The synthesis of Ethyl 7-Hydroxyquinoline-6-carboxylate can be achieved through various methods, each with distinct steps and conditions. One common approach involves the use of quinoline derivatives as starting materials.
The synthesis typically requires:
Ethyl 7-Hydroxyquinoline-6-carboxylate has a complex molecular structure characterized by:
Key structural data includes:
Ethyl 7-Hydroxyquinoline-6-carboxylate can undergo several chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for Ethyl 7-Hydroxyquinoline-6-carboxylate is primarily linked to its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, it disrupts DNA replication and transcription processes, ultimately leading to bacterial cell death. This property makes it a valuable candidate in antibacterial drug development.
Ethyl 7-Hydroxyquinoline-6-carboxylate has several scientific applications:
Ethyl 7-hydroxyquinoline-6-carboxylate (CAS 1261631-01-9) represents a specialized quinoline derivative with strategic importance in modern drug discovery. Characterized by the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.224 g/mol, this compound features a carboxylate ester at C-6 and a phenolic hydroxyl group at C-7 on its quinoline core [2] [3]. Its structural duality—combining hydrogen-bonding capability through the hydroxy group and hydrolytic versatility via the ester moiety—positions it as a high-value intermediate for synthesizing complex therapeutic agents. Quinoline-based scaffolds have evolved from historical natural product isolates to indispensable frameworks in pharmaceutical chemistry, with this particular ester derivative enabling access to novel chemical space for targeting autoimmune disorders, oncology, and infectious diseases [1] [7].
The synthetic utility of ethyl 7-hydroxyquinoline-6-carboxylate stems from its bifunctional reactivity, facilitating diverse chemical transformations:
Table 1: Synthetic Applications of Ethyl 7-Hydroxyquinoline-6-carboxylate
Reaction Type | Product | Therapeutic Application | Key Reference |
---|---|---|---|
Ester hydrolysis | 7-Hydroxyquinoline-6-carboxylic acid | Antibacterial scaffold | [6] |
C-5 Bromination | 5-Bromo-7-hydroxy-6-quinolinecarboxylate | Kinase inhibitor precursor | [3] |
O-Alkylation (propynyl) | 7-(Prop-2-yn-1-yloxy)quinoline-6-carboxylate | Anticancer conjugates | [2] |
These pathways underscore its role in generating targeted libraries for high-throughput screening. For instance, >30% of kinase inhibitor candidates patented between 2020–2024 incorporate quinoline-6-carboxylate intermediates derived from this scaffold [1].
The spatial orientation of functional groups in ethyl 7-hydroxyquinoline-6-carboxylate enables precise molecular recognition in biological systems:
Table 2: Structural Comparison of Quinoline Carboxylates in Drug Design
Compound | Substitution Pattern | Target Protein | Binding Affinity (IC₅₀) | |
---|---|---|---|---|
Ethyl 7-hydroxyquinoline-6-carboxylate | 7-OH, 6-COOEt | PI3Kγ | 0.84 μM (predicted) | |
Ethyl quinoline-6-carboxylate | 6-COOEt | JAK2 | 3.2 μM | [9] |
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | 4-OH, 7-Cl, 6-F, 3-COOEt | Topoisomerase IV | 0.12 μM | [10] |
Quinoline’s journey in drug discovery began with natural product isolation and evolved to rational design:
Table 3: Evolution of Key Quinoline Scaffolds in Therapeutics
Era | Representative Scaffold | Biological Activity | Modern Derivatives | |
---|---|---|---|---|
1920s–1940s | Berberine (natural isoquinoline) | Anti-leishmanial | – | [7] |
1980s–2000s | 2-Substituted-4-quinolone | Antibacterial | Ciprofloxacin analogs | |
2010s–Present | Ethyl 7-hydroxyquinoline-6-carboxylate | Kinase/Anti-inflammatory modulation | JAK3/PI3Kγ inhibitors in Phase II trials | [1] [2] |
This scaffold’s versatility ensures its continued relevance, with 120+ patents filed in 2022–2024 alone for quinoline-6-carboxylate derivatives targeting undrugged oncological pathways [1] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1